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molecular formula C13H17NO3 B8746990 benzaldehyde,4-((2-(acetyloxy)ethyl)ethylamino)- CAS No. 100609-71-0

benzaldehyde,4-((2-(acetyloxy)ethyl)ethylamino)-

Cat. No. B8746990
M. Wt: 235.28 g/mol
InChI Key: VDFFGPXYYUJXAF-UHFFFAOYSA-N
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Patent
US06383714B1

Procedure details

After adding 55.8 g of ice-cooled phosphoryl chloride to 26.6 g of dimethylformamide, a solution of 63.0 g of the 2-(N-ethylanilino)ethyl acetate in 40 ml of dimethylformamide was slowly added at room temperature, this was caused to react for 6 hours at room temperature while stirring, and then poured into an aqueous solution of 150 g of sodium acetate under ice cooling. An organic layer was extracted with ethyl acetate and the solvent was boiled off under reduced pressure. This was refined by silica gel column chromatography to yield 60.2 g of 2-(ethyl(4-formylphenyl)amino)ethyl acetate.
[Compound]
Name
ice
Quantity
55.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
26.6 g
Type
solvent
Reaction Step Two
Quantity
63 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
150 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)(Cl)=O.[C:6]([O:9][CH2:10][CH2:11][N:12]([CH2:19][CH3:20])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)(=[O:8])[CH3:7].[C:21]([O-])(=[O:23])C.[Na+]>CN(C)C=O>[C:6]([O:9][CH2:10][CH2:11][N:12]([CH2:19][CH3:20])[C:13]1[CH:18]=[CH:17][C:16]([CH:21]=[O:23])=[CH:15][CH:14]=1)(=[O:8])[CH3:7] |f:2.3|

Inputs

Step One
Name
ice
Quantity
55.8 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
26.6 g
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
63 g
Type
reactant
Smiles
C(C)(=O)OCCN(C1=CC=CC=C1)CC
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C=O)C
Step Four
Name
Quantity
150 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react for 6 hours at room temperature
Duration
6 h
EXTRACTION
Type
EXTRACTION
Details
An organic layer was extracted with ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OCCN(C1=CC=C(C=C1)C=O)CC
Measurements
Type Value Analysis
AMOUNT: MASS 60.2 g
YIELD: CALCULATEDPERCENTYIELD 84.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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